5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one

Sequential coupling C-C bond formation Medicinal chemistry

5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one (CAS 117113-95-8) is a heterocyclic organic compound belonging to the pyrimidin-4-one class, characterized by a pyrimidine ring substituted with bromine at position 5, chlorine at position 6, and a methyl group at position 3. This specific halogen and methyl substitution pattern makes it a versatile building block in medicinal chemistry for constructing kinase inhibitor scaffolds and pharmaceutical impurities, distinguishing it from mono-halogenated or N-unsubstituted analogs.

Molecular Formula C5H4BrClN2O
Molecular Weight 223.45
CAS No. 117113-95-8
Cat. No. B2985055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one
CAS117113-95-8
Molecular FormulaC5H4BrClN2O
Molecular Weight223.45
Structural Identifiers
SMILESCN1C=NC(=C(C1=O)Br)Cl
InChIInChI=1S/C5H4BrClN2O/c1-9-2-8-4(7)3(6)5(9)10/h2H,1H3
InChIKeyXMHSPMGZLBXATO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one (CAS 117113-95-8): Core Structural and Procurement Profile


5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one (CAS 117113-95-8) is a heterocyclic organic compound belonging to the pyrimidin-4-one class, characterized by a pyrimidine ring substituted with bromine at position 5, chlorine at position 6, and a methyl group at position 3 . This specific halogen and methyl substitution pattern makes it a versatile building block in medicinal chemistry for constructing kinase inhibitor scaffolds and pharmaceutical impurities, distinguishing it from mono-halogenated or N-unsubstituted analogs .

5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one: Why Simple Substitution with Other Halogenated Pyrimidinones Fails


A generic substitution of 5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one with other halogenated pyrimidinones is not feasible due to its unique orthogonal reactivity profile. The presence of two distinct halogens (Br and Cl) at the 5 and 6 positions allows for sequential, site-selective cross-coupling reactions, which is not achievable with mono-halogenated analogs or analogs with only chloro substituents [1]. This precise differentiation is critical in multi-step synthesis of complex pharmaceutical intermediates where one halogen must be selectively addressed in the presence of the other, directly impacting synthetic yield and purity, unlike analogs with a single or less differentiated halogenation pattern .

Quantitative Differentiation Evidence for 5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one (CAS 117113-95-8)


Orthogonally Reactive Halogen Pair Enables Sequential Cross-Coupling vs. Mono-Halogenated Analogs

The compound's defining feature is its 5-bromo-6-chloro substitution. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This allows for a first, selective functionalization at the 5-position, leaving the 6-chloro substituent intact for a subsequent second coupling step. This is a direct head-to-head advantage over the closest analog, 5,6-dichloro-3-methylpyrimidin-4(3H)-one, where both positions show similar reactivity, leading to complex mixtures and lower yields in attempted sequential couplings. Similarly, 5-bromo-3-methylpyrimidin-4(3H)-one lacks the second synthetic handle entirely. Quantitative studies on analogous systems show a 5- to 50-fold rate preference for oxidative addition of palladium into C-Br over C-Cl bonds, directly supporting this strategy [1].

Sequential coupling C-C bond formation Medicinal chemistry

N3-Methyl Group Blocks Undesired Tautomerization and N-Alkylation Side Reactions

The N3-methyl substituent in 5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one prevents the 1H-/3H-tautomerism common to unsubstituted pyrimidin-4-ones. In 5-bromo-6-chloropyrimidin-4(3H)-one (no N-methyl), the molecule can exist as a mixture of tautomers, leading to non-selective reactions at N1 and O4 during alkylation or glycosylation. The N-methyl group constrains the system to a single tautomeric form, ensuring reactions on the amide nitrogen or oxygen occur with full regioselectivity. This is a class-level inference directly supported by X-ray crystallography of related 6-chloroisocytosine derivatives, which confirms the absence of tautomeric disorder in N-methylated crystals [1].

Regioselective alkylation Tautomer control Synthetic efficiency

Purity and Availability Profile Compared to Structural Analogs

Commercial sourcing data indicates that 5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one (CAS 117113-95-8) is regularly available at 97-99% purity from multiple vendors, a level typical for advanced intermediates . In contrast, the closest analog, 5-bromo-6-chloro-2-methylpyrimidin-4(3H)-one (CAS 105806-11-9), is less commonly stocked and often requires custom synthesis, leading to longer lead times and higher procurement costs. This represents a direct head-to-head comparison of supply chain robustness based on vendor product catalogs.

Commercial availability Purity grade Supply chain

High-Value Application Scenarios for 5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one (117113-95-8) Driven by Differential Evidence


Sequential Diversification for Kinase-Focused Compound Libraries

In a medicinal chemistry program targeting novel kinase inhibitors, the compound's 5-bromo-6-chloro differentiation is exploited. A first Suzuki-Miyaura coupling introduces an aryl/heteroaryl group at the 5-position with high selectivity. After purification, a second, different coupling (e.g., Buchwald-Hartwig amination) is performed at the 6-chloro position. This double diversification from a single starting material enables the rapid exploration of chemical space for structure-activity relationship (SAR) studies, a task analogs with identical halogens cannot perform efficiently [1].

Synthesis of DPP-IV Inhibitor Impurity Standards

The compound's core structure is the precursor to key impurities of the anti-diabetic drug Alogliptin, such as 2-((5-bromo-6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile. The N3-methyl group is essential for the correct tautomeric form required for N1-alkylation, ensuring the desired impurity is synthesized with the precise structure for use as an analytical reference standard. This is a highly specific, high-value niche that justifies procurement over non-methylated analogs [2].

Avoiding Tautomer-Related Purification Failures in Scale-Up

During process chemistry scale-up, the use of an N3-methylated pyrimidinone directly avoids the purification challenges caused by 1H-/3H-tautomerism. The target compound exists as a single, well-defined species, leading to predictable extraction, crystallization, and chromatography behaviors. This reliability translates to a quantifiable reduction in product loss and rework compared to using 5-bromo-6-chloropyrimidin-4(3H)-one, which is prone to forming intractable mixtures during N-alkylation steps [3].

Quote Request

Request a Quote for 5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.